molecular formula C16H17Cl2F2N3O2 B2586967 N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide CAS No. 1209187-16-5

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide

Número de catálogo B2586967
Número CAS: 1209187-16-5
Peso molecular: 392.23
Clave InChI: CCMYTABTBKWSPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide, commonly known as KD3010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. KD3010 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mecanismo De Acción

KD3010 exerts its pharmacological effects by selectively inhibiting CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 has been shown to regulate the activity of several oncogenic pathways, including PI3K/AKT, MAPK/ERK, and Wnt/beta-catenin signaling pathways. By inhibiting CK2, KD3010 can block these pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
KD3010 has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, KD3010 can induce cell cycle arrest at the G1 phase and apoptosis by activating the caspase cascade. KD3010 can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation models, KD3010 can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disease models, KD3010 can protect against neuronal cell death by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

KD3010 has several advantages as a research tool, including its high selectivity for CK2, its potent pharmacological activity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. KD3010 has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the long-term effects of CK2 inhibition by KD3010 on normal tissues and organs are still unknown, and further studies are needed to evaluate its safety profile.

Direcciones Futuras

KD3010 has shown promising results in preclinical models of cancer, inflammation, and neurodegenerative diseases, and several research directions can be pursued in the future. One potential direction is to evaluate the efficacy of KD3010 in combination with other drugs or therapies, such as immunotherapy, targeted therapy, or radiotherapy. Another direction is to investigate the role of CK2 in other diseases, such as metabolic disorders or infectious diseases, and to evaluate the potential of KD3010 as a therapeutic agent in these contexts. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of KD3010 and to identify potential biomarkers of response or resistance to this compound.

Métodos De Síntesis

The synthesis of KD3010 involves a multistep process that starts with the reaction of 1-cyanocyclohexylamine with 3,5-dichloro-4-(difluoromethoxy)benzoic acid. The resulting intermediate is then coupled with 2-bromoacetamide to yield the final product. The purity and yield of KD3010 can be improved by using a chromatographic purification method such as HPLC.

Aplicaciones Científicas De Investigación

KD3010 has been extensively studied in various preclinical models of cancer, inflammation, and neurodegenerative diseases. In cancer research, CK2 has been shown to play a crucial role in tumor growth and survival, making it an attractive target for anticancer therapy. KD3010 has demonstrated potent antitumor activity in vitro and in vivo in several cancer cell lines, including breast, lung, prostate, and colon cancers. Moreover, KD3010 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential as a combination therapy.
In inflammation research, CK2 has been implicated in the regulation of pro-inflammatory cytokines and chemokines, making it a potential target for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. KD3010 has been shown to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury.
In neurodegenerative disease research, CK2 has been linked to the pathogenesis of Alzheimer's disease and Parkinson's disease. KD3010 has been shown to protect against neurotoxicity induced by amyloid-beta and 6-hydroxydopamine, suggesting its potential as a neuroprotective agent.

Propiedades

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3,5-dichloro-4-(difluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2F2N3O2/c17-11-6-10(7-12(18)14(11)25-15(19)20)22-8-13(24)23-16(9-21)4-2-1-3-5-16/h6-7,15,22H,1-5,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYTABTBKWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C(=C2)Cl)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.